molecular formula C7H3BrClNO B6226450 4-bromo-2-chloro-1,3-benzoxazole CAS No. 1305207-88-8

4-bromo-2-chloro-1,3-benzoxazole

Cat. No.: B6226450
CAS No.: 1305207-88-8
M. Wt: 232.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-chloro-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-chloro-1,3-benzoxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate halogenated reagents. One common method is the condensation of 2-aminophenol with 4-bromo-2-chlorobenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-1,3-benzoxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-2-chloro-1,3-benzoxazole, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

4-Bromo-2-chloro-1,3-benzoxazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

    Material Science: It is used in the development of new materials with specific electronic or optical properties.

    Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules, it is valuable in the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-bromo-2-chloro-1,3-benzoxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of halogen atoms can enhance binding affinity and selectivity for certain targets, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluoro-1,3-benzoxazole
  • 4-Chloro-2-bromo-1,3-benzoxazole
  • 2-Chloro-1,3-benzoxazole

Uniqueness

4-Bromo-2-chloro-1,3-benzoxazole is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and selectivities, making it a distinct and valuable compound in various research fields.

Properties

CAS No.

1305207-88-8

Molecular Formula

C7H3BrClNO

Molecular Weight

232.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.